molecular formula C8H8N4O B6610384 7-cyclopropyl-6,7-dihydro-1H-purin-6-one CAS No. 2770530-08-8

7-cyclopropyl-6,7-dihydro-1H-purin-6-one

Cat. No. B6610384
M. Wt: 176.18 g/mol
InChI Key: BFTUONPDMQVKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-cyclopropyl-6,7-dihydro-1H-purin-6-one, also known as 7-CP-dHPP, is an important chemical compound used in scientific research and laboratory experiments. 7-CP-dHPP is a cyclopropyl derivative of purin-6-one, a heterocyclic compound with a 6-member ring containing nitrogen and oxygen atoms. 7-CP-dHPP has been found to have a variety of biochemical and physiological effects, and its use in laboratory experiments has been increasing in recent years.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 7-cyclopropyl-6,7-dihydro-1H-purin-6-one involves the cyclization of a substituted guanine derivative.

Starting Materials
2-amino-6-chloropurine, cyclopropylcarbonyl chloride, triethylamine, dimethylformamide, sodium hydroxide, hydrochloric acid, ethanol

Reaction
Step 1: Protection of the amino group of 2-amino-6-chloropurine with cyclopropylcarbonyl chloride and triethylamine in dimethylformamide to give 2-(cyclopropylcarbonylamino)-6-chloropurine., Step 2: Treatment of 2-(cyclopropylcarbonylamino)-6-chloropurine with sodium hydroxide in ethanol to remove the chloro group and form 7-cyclopropyl-6H-purin-6-one., Step 3: Reduction of 7-cyclopropyl-6H-purin-6-one with sodium borohydride in ethanol to give 7-cyclopropyl-6,7-dihydro-6H-purin-6-one., Step 4: Oxidation of 7-cyclopropyl-6,7-dihydro-6H-purin-6-one with hydrogen peroxide in the presence of sodium hydroxide to form 7-cyclopropyl-6,7-dihydro-1H-purin-6-one.

Scientific Research Applications

7-cyclopropyl-6,7-dihydro-1H-purin-6-one has been used in a variety of scientific research applications. It has been used to study the effect of cyclopropyl groups on the reactivity of purin-6-one derivatives and to investigate the mechanism of action of drugs that contain cyclopropyl groups. 7-cyclopropyl-6,7-dihydro-1H-purin-6-one has also been used to study the structure-activity relationships of purin-6-one derivatives, and to investigate the effects of cyclopropyl groups on the pharmacokinetics of drugs.

Mechanism Of Action

The mechanism of action of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one is not fully understood. However, it is believed that the cyclopropyl group of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one increases the hydrophobicity of the compound, which increases its solubility in lipids. This increased solubility allows 7-cyclopropyl-6,7-dihydro-1H-purin-6-one to more easily cross cell membranes, increasing its bioavailability and allowing it to interact with intracellular targets.

Biochemical And Physiological Effects

7-cyclopropyl-6,7-dihydro-1H-purin-6-one has been shown to have a variety of biochemical and physiological effects. In animal studies, 7-cyclopropyl-6,7-dihydro-1H-purin-6-one has been found to have anti-inflammatory, anti-cancer, and anti-diabetic effects. It has also been found to have neuroprotective and anti-epileptic effects. In addition, 7-cyclopropyl-6,7-dihydro-1H-purin-6-one has been shown to have an analgesic effect in animal models of pain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7-cyclopropyl-6,7-dihydro-1H-purin-6-one in laboratory experiments is its high purity. This allows researchers to accurately measure the effects of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one on biochemical and physiological processes. The main limitation of using 7-cyclopropyl-6,7-dihydro-1H-purin-6-one in laboratory experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are a number of potential future directions for research using 7-cyclopropyl-6,7-dihydro-1H-purin-6-one. One potential direction is to investigate the effects of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one on the metabolism of drugs and other compounds. Another potential direction is to investigate the effects of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one on the pharmacokinetics of drugs. In addition, further research could be done to investigate the effects of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one on the immune system and on neurological processes. Finally, further research could be done to investigate the potential therapeutic applications of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one.

properties

IUPAC Name

7-cyclopropyl-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c13-8-6-7(9-3-10-8)11-4-12(6)5-1-2-5/h3-5H,1-2H2,(H,9,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTUONPDMQVKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C2C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-cyclopropyl-6,7-dihydro-1H-purin-6-one

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